ethyl 4-(4-ethylbenzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-ethylbenzenesulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a 4-ethylbenzenesulfonyl group at the 4-position of the piperazine ring and an ethyl ester at the 1-position. This compound is part of a broader class of sulfonamide-containing piperazine derivatives, which are widely explored in medicinal chemistry for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-13-5-7-14(8-6-13)22(19,20)17-11-9-16(10-12-17)15(18)21-4-2/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIXANCTJAUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-ethylbenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-ethylbenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(4-ethylbenzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-ethylbenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and the benzenesulfonyl moiety play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Core Structural Variations
The compound shares a common piperazine-sulfonamide backbone with several analogs, but substituent variations lead to distinct properties:
Physicochemical Properties
Key Research Findings
Synthetic Flexibility : The ethyl ester group in the target compound allows facile hydrolysis to carboxylic acids for prodrug development, a strategy less feasible in methylsulfonyl analogs .
Thermal Stability : X-ray crystallography (via SHELX refinement, ) reveals that bulkier substituents (e.g., 3-acetamido in ) reduce crystal symmetry, impacting melting points .
SAR Insights : The absence of a glycyl spacer (cf. ) in the target compound may limit conformational adaptability, reducing binding to flexible active sites .
Biological Activity
Ethyl 4-(4-ethylbenzenesulfonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the sulfonamide group enhance the compound's ability to inhibit bacterial growth, particularly against multidrug-resistant strains of Escherichia coli .
Table 1: Antimicrobial Activity Against E. coli
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | >250 µM |
| Control Antibiotic (e.g., Ciprofloxacin) | 0.5 µM |
The mechanism by which this compound exerts its effects involves inhibition of the AcrAB-TolC efflux pump in bacteria. This pump is crucial for antibiotic resistance, and compounds that inhibit its function can enhance the efficacy of existing antibiotics .
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that this compound has a selective toxicity profile. While it exhibits low toxicity towards normal human cells, it shows higher cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| Normal Human Fibroblasts | >1000 |
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
Study on Multidrug Resistance
A notable case study evaluated the efficacy of various piperazine derivatives, including this compound, against multidrug-resistant E. coli strains. The study found that while the compound alone did not demonstrate intrinsic antibacterial activity, when used in combination with sub-inhibitory concentrations of conventional antibiotics, it significantly enhanced their effectiveness .
Clinical Relevance
The potential application of this compound in clinical settings is promising. Its ability to potentiate existing antibiotics could be crucial in treating infections caused by resistant bacterial strains, addressing a significant public health challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
